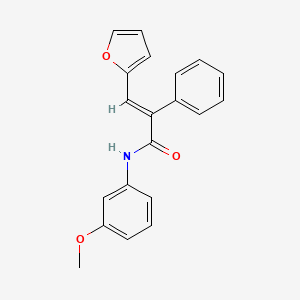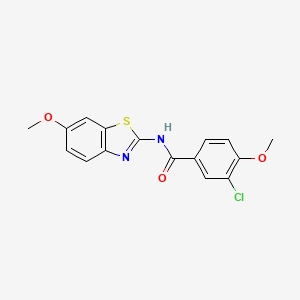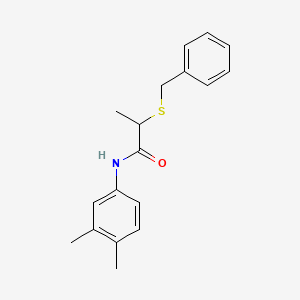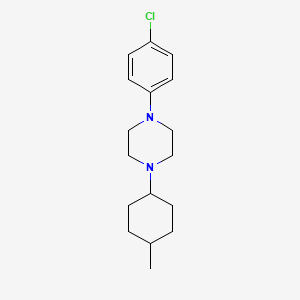![molecular formula C26H23NO3 B4986319 N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4986319.png)
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide, also known as HNMPA-(AM)3, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 is not fully understood. However, it is believed to act through the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting PTPs, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 can alter the activity of various signaling molecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 are diverse and depend on the specific application. In cancer research, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy. In neurobiology, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 has been found to protect neurons from oxidative stress and improve cognitive function. In immunology, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 has been shown to modulate the activity of immune cells and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 is its versatility and potential for use in various research fields. Additionally, its synthetic nature allows for easy modification and optimization of its properties. However, one limitation is the lack of understanding of its mechanism of action, which can make it challenging to interpret the observed biological effects.
将来の方向性
There are several future directions for the research and development of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3. One area of interest is the optimization of its properties for specific applications, such as the development of more potent and selective inhibitors of PTPs. Additionally, the identification of its specific targets and signaling pathways could provide insight into its mechanism of action and potential therapeutic applications. Finally, the evaluation of its safety and efficacy in preclinical and clinical trials is necessary for its eventual translation into clinical practice.
In conclusion, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 is a synthetic compound that has shown potential for therapeutic applications in various fields. Its versatility and potential for modification make it an attractive candidate for further research and development. However, further studies are necessary to fully understand its mechanism of action and evaluate its safety and efficacy for clinical use.
合成法
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 is synthesized through a multi-step process that involves the reaction of 2-hydroxy-1-naphthaldehyde with benzylamine, followed by the reaction of the resulting Schiff base with 2-methylphenol and chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with ammonium hydroxide.
科学的研究の応用
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 has been found to have neuroprotective effects and improve cognitive function. In immunology, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide(AM)3 has been shown to modulate immune responses and reduce inflammation.
特性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-18-9-5-8-14-23(18)30-17-24(29)27-26(20-11-3-2-4-12-20)25-21-13-7-6-10-19(21)15-16-22(25)28/h2-16,26,28H,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHCJQIWLUMVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4986243.png)

![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4986249.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)




![5-{4-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4986333.png)
![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)

![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)